N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a triazine ring substituted with phenylthio groups and a benzenesulfonamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiophenol in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-bis(phenylthio)-1,3,5-triazine, which is then reacted with benzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield various reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups and the triazine ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Comparison: N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its combination of a triazine ring and phenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, specificity, and versatility in various applications .
Properties
CAS No. |
62752-07-2 |
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Molecular Formula |
C21H16N4O2S3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O2S3/c26-30(27,18-14-8-3-9-15-18)25-19-22-20(28-16-10-4-1-5-11-16)24-21(23-19)29-17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
PQRCDXGSBZCDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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